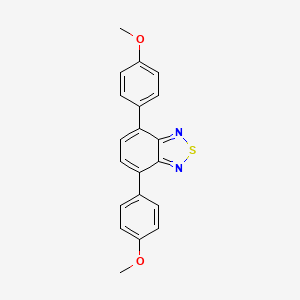

4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole

Description

Properties

CAS No. |

503862-08-6 |

|---|---|

Molecular Formula |

C20H16N2O2S |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

4,7-bis(4-methoxyphenyl)-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C20H16N2O2S/c1-23-15-7-3-13(4-8-15)17-11-12-18(20-19(17)21-25-22-20)14-5-9-16(24-2)10-6-14/h3-12H,1-2H3 |

InChI Key |

RVIBWUAMGUFQMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-acceptor unit crucial for developing advanced organic electronic materials and complex pharmaceutical compounds.[1] Its derivatives, particularly those functionalized at the 4 and 7 positions, are instrumental in creating materials for organic photovoltaics, light-emitting diodes, and field-effect transistors.[2] This guide provides an in-depth, field-proven methodology for the synthesis of a key BTD derivative, 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole. We will delve into the strategic selection of the Suzuki-Miyaura cross-coupling reaction, offer a detailed, step-by-step protocol for its execution, and explain the critical causality behind each experimental choice to ensure reproducibility and high yield.

Strategic Approach: The Power of Palladium-Catalyzed Cross-Coupling

The construction of the target molecule involves forming two new carbon-carbon (C-C) bonds between the BTD core and two 4-methoxyphenyl groups. Among the various C-C bond-forming reactions available to a synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, functional group tolerance, and mild reaction conditions.[3][4][5]

1.1 Retrosynthetic Analysis & Rationale

Our retrosynthetic strategy hinges on disconnecting the target molecule at the two aryl-aryl C-C bonds. This leads to two key synthons: the electrophilic 4,7-dibromo-2,1,3-benzothiadiazole core and the nucleophilic 4-methoxyphenylboronic acid.

The choice of the Suzuki-Miyaura pathway is deliberate and based on several key advantages:

-

High Efficiency: Palladium catalysts, especially those supported by bulky, electron-rich phosphine ligands, are exceptionally active, allowing for low catalyst loadings and high turnover numbers.[4][6]

-

Broad Substrate Scope: The reaction tolerates a wide array of functional groups, minimizing the need for protecting group strategies.[5]

-

Mild Conditions: The reaction typically proceeds under gentle heating, preserving sensitive functional groups within the molecule.[5]

-

Commercially Available Reagents: Both the palladium catalysts and the boronic acid reagents are readily available.[5]

The Synthetic Pathway: A Two-Stage Approach

The synthesis is logically divided into two primary stages: first, the preparation of the crucial building block, 4,7-dibromo-2,1,3-benzothiadiazole, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling to yield the final product.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

3.1 Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

This precursor is the cornerstone of the synthesis.[1] Its efficient preparation is critical for the overall success of the reaction sequence. The most reliable method involves the direct bromination of 2,1,3-benzothiadiazole.[7]

Materials & Reagents:

-

2,1,3-Benzothiadiazole

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water, Methanol, n-Hexane

Step-by-Step Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (1.0 eq) in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.[7] The use of an inert atmosphere is best practice to prevent any potential side reactions, although this specific step is relatively robust.

-

Reagent Addition: At 60°C, add N-bromosuccinimide (2.1 eq) portion-wise over 30 minutes. The portion-wise addition helps to control the exothermicity of the reaction.[7]

-

Reaction: Stir the mixture at 60°C for 12 hours.[7] This extended reaction time ensures the completion of the dibromination.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

-

Purification: Filter the resulting solid and wash it sequentially with deionized water, methanol, and n-hexane to remove unreacted starting materials and soluble impurities.[7] Dry the purified solid under vacuum to yield 4,7-dibromo-2,1,3-benzothiadiazole as a solid. A typical yield for this reaction is around 69%.[7]

3.2 Protocol 2: Suzuki-Miyaura Cross-Coupling

This step constitutes the core C-C bond formation. The mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

Materials & Reagents:

-

4,7-Dibromo-2,1,3-benzothiadiazole (from Protocol 1)

-

4-methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution

-

Toluene, Ethanol

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), 4-methoxyphenylboronic acid (2.2 eq), and the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol %).[11]

-

Solvent & Base Addition: Add a degassed mixture of toluene, ethanol, and the 2M aqueous sodium carbonate solution. A common solvent ratio is Toluene/Ethanol/Water (e.g., 4:1:1). The system must be thoroughly degassed via several vacuum/argon cycles to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]

-

Causality of Reagents:

-

Palladium Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that initiates the catalytic cycle by undergoing oxidative addition into the C-Br bond of the BTD core.[10][12]

-

Base (Na₂CO₃): The base is crucial for activating the boronic acid. It facilitates the formation of a boronate complex, which is more nucleophilic and readily participates in the transmetalation step with the palladium(II) intermediate.[5][10]

-

Solvent System: The biphasic toluene/water system is effective for Suzuki couplings. Toluene solubilizes the organic reagents, while water dissolves the inorganic base. Ethanol is often added as a co-solvent to improve the mutual solubility of the reagents.

-

-

Reaction: Heat the reaction mixture to reflux (typically 80-90°C) and stir under an argon atmosphere for 24-48 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).[11]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole as a pure solid.

Parametric Analysis and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of several parameters. The following table summarizes key variables and their typical ranges based on established literature.

| Parameter | Recommended Range/Value | Rationale & Impact on Yield |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | The choice of ligand is critical. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[5][6] |

| Catalyst Loading | 0.5 - 5 mol % | Lower loadings are economically desirable, but higher loadings may be necessary for challenging or sterically hindered substrates to achieve reasonable reaction times.[6] |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | The strength and solubility of the base can influence the rate of transmetalation. K₃PO₄ is a stronger base often used for less reactive aryl chlorides.[5] For aryl bromides, Na₂CO₃ or K₂CO₃ are typically sufficient.[5] |

| Solvent | Toluene/Water, Dioxane/Water, DMF | The solvent choice affects reagent solubility and reaction temperature. Anhydrous conditions can also be used with certain boronic esters.[12] |

| Temperature | Room Temp to Reflux (80-110°C) | While some highly active catalyst systems can operate at room temperature, heating is generally required to drive the reaction to completion.[6] |

Conclusion

The synthesis of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole is reliably achieved through a two-stage process culminating in a Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles behind the catalyst, base, and solvent selection, researchers can confidently execute this protocol. The key to success lies in the careful preparation of the 4,7-dibromo-2,1,3-benzothiadiazole intermediate and the maintenance of anaerobic conditions during the palladium-catalyzed coupling step. This guide provides a robust and well-substantiated framework for the production of this valuable compound, enabling further innovation in materials science and drug discovery.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Barrios-Landeros, F. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. IntechOpen. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

The Journal of Organic Chemistry. (2018). Suzuki–Miyaura Micellar One-Pot Synthesis of Symmetrical and Unsymmetrical 4,7-Diaryl-5,6-difluoro-2,1,3-benzothiadiazole Luminescent Derivatives in Water and under Air. ACS Publications. [Link]

-

ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

PolyU Institutional Research Archive. (2021). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. [Link]

-

De Meijere, A. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]

-

ResearchGate. (2018). Optimized synthesis of 4,7‐dibromo‐2,1,3‐benzothiadiazole (Br2BTD) from benzene‐1,2‐diamine (1). [Link]

-

MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. [Link]

-

National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

ACS Publications. (2009). Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. Macromolecules. [Link]

-

Royal Society of Chemistry. (2013). Supporting Information Facile Synthesis of a Mesoporous Benzothiadiazole-COF Based on a Transesterification Process. [Link]

-

ResearchGate. (2002). Synthesis and Crystal Structure of 4,7-bis (2-thienylethynyl)-2,1,3-benzothiadiazole. [Link]

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. ossila.com [ossila.com]

- 3. mt.com [mt.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Yoneda Labs [yonedalabs.com]

Electronic Properties and Characterization of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole is a highly efficient Donor-Acceptor-Donor (D-A-D) fluorophore and visible-light photocatalyst (frequently designated as PC-2 in literature). This whitepaper provides an in-depth technical analysis of its electronic properties, detailing the causality behind its narrow energy bandgap, the precise experimental protocols required for its characterization, and its utility in advanced optoelectronics and synthetic photoredox catalysis.

The Donor-Acceptor-Donor (D-A-D) Structural Paradigm

The electronic architecture of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole relies on the strategic coupling of electron-rich and electron-deficient moieties to manipulate frontier molecular orbitals (FMOs).

-

The Acceptor Core: The 2,1,3-benzothiadiazole (BTD) unit is inherently electron-deficient due to the strong electron-withdrawing nature of the imine-like nitrogen atoms within the thiadiazole ring. This structural feature significantly1[1].

-

The Donor Units: The addition of 4-methoxyphenyl groups at the 4 and 7 positions introduces strong electron-donating groups (EDGs). The resonance effect of the methoxy (

) oxygen lone pairs effectively1[1]. -

Causality of Intramolecular Charge Transfer (ICT): The juxtaposition of these units forces an orbital mixing that induces a strong Intramolecular Charge Transfer (ICT) from the peripheral donor units to the central acceptor core. This phenomenon is the direct cause of the molecule's narrowed bandgap, shifting its absorption profile from the UV region into the visible light spectrum, a 2[2].

Fig 1: Intramolecular Charge Transfer (ICT) in the D-A-D architecture.

Electronic and Photophysical Properties

The precise tuning of FMOs makes this compound an excellent candidate for n-type organic semiconductors and photoredox catalysis. The table below summarizes the consensus quantitative data for its electronic properties based on standardized electrochemical and optical measurements.

| Property | Typical Value | Experimental Method |

| HOMO Energy Level | -5.35 to -5.50 eV | Cyclic Voltammetry (Oxidation Onset) |

| LUMO Energy Level | -2.85 to -3.00 eV | Cyclic Voltammetry (Reduction Onset) |

| Electrochemical Bandgap ( | ~ 2.50 eV | Calculated from |

| Optical Bandgap ( | ~ 2.45 eV | UV-Vis Tauc Plot (Absorption Edge) |

| Absorption Maximum ( | 410 - 430 nm | UV-Vis Spectroscopy (in DCM) |

| Emission Maximum ( | 520 - 550 nm | Photoluminescence Spectroscopy |

Experimental Protocols: A Self-Validating System

To accurately synthesize and determine the electronic properties of this molecule, researchers must employ rigorous, self-validating experimental workflows.

Synthesis via Suzuki-Miyaura Cross-Coupling

Causality of Reagent Choice: The synthesis utilizes a palladium-catalyzed cross-coupling between 4,7-dibromo-2,1,3-benzothiadiazole and 4-methoxyphenylboronic acid. Palladium tetrakis(triphenylphosphine) (

-

Reaction Setup: In a rigorously degassed Schlenk flask, combine 1.0 eq of 4,7-dibromo-2,1,3-benzothiadiazole, 2.5 eq of 4-methoxyphenylboronic acid, and 0.05 eq of

. -

Solvent & Base Addition: Add a degassed biphasic solvent mixture of toluene and 2M aqueous

(3:1 v/v). Note: The aqueous base is critical to activate the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step. -

Reflux: Heat the mixture to reflux under an argon atmosphere for 16 hours.

-

Self-Validating Purification: Extract the organic layer with dichloromethane (DCM), dry over anhydrous

, and purify via silica gel column chromatography (Hexane/DCM eluent). The protocol is self-validating: the emergence of a bright yellow-green fluorescent band on the column visually confirms the successful formation of the extended D-A-D conjugated system, distinct from the non-fluorescent starting materials.

Electrochemical Characterization (Cyclic Voltammetry)

To quantify the HOMO/LUMO levels, Cyclic Voltammetry (CV) must be performed under strictly anhydrous and anaerobic conditions. Causality of Environmental Control: The presence of trace water or oxygen will prematurely quench the radical anion formed during the cathodic (reduction) sweep, leading to irreversible voltammograms and erroneous LUMO calculations.

-

Electrolyte Preparation: Prepare a 1.0 mM solution of the purified compound in anhydrous DCM containing 0.1 M tetrabutylammonium hexafluorophosphate (

). -

Electrode Setup: Utilize a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an

reference electrode. -

Data Acquisition: Conduct the sweeps at a scan rate of 50 mV/s. Record the onset oxidation potential (

) and onset reduction potential ( -

Self-Validation via Internal Standard: Spike the solution with Ferrocene (Fc) at the end of the experiment. Ferrocene acts as a self-validating internal standard. By referencing all potentials to the

redox couple (which has a known absolute energy of -4.80 eV relative to vacuum), researchers eliminate errors caused by reference electrode drift or solvent-specific junction potentials. -

Calculations:

Fig 2: Self-validating experimental workflow for electronic characterization.

Applications in Photoredox Catalysis

Because of its precisely tuned FMO levels and strong visible-light absorption, 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole functions as a highly effective, metal-free photocatalyst. It has been successfully deployed in the 3 of (2-bromophenyl)(9H-carbazol-9-yl)methanones to synthesize complex polycyclic 8H-indolo[3,2,1-de]phenanthridin-8-ones[3]. The molecule's excited state possesses the exact redox potential required to facilitate single-electron transfer (SET) to the brominated substrate, driving the radical cascade without the need for toxic ruthenium or iridium complexes.

References

- Source: PMC (NIH)

- Title: New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics Source: MDPI URL

- Title: Visible-Light Induced Synthesis of 8H-Indolo[3,2,1-de]phenanthridin-8-ones and Related Heterocycles Using Benzothiadiazole as Photocatalyst Source: ResearchGate URL

Sources

- 1. Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics [mdpi.com]

- 3. researchgate.net [researchgate.net]

Comprehensive Characterization and Application Profiling of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole (MO-BTD)

Executive Summary & Molecular Design Causality

In the development of advanced organic electronics and metal-free photoredox catalysts, the Donor-Acceptor-Donor (D-A-D) architectural paradigm is a cornerstone principle. 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole (commonly referred to as MO-BTD or PC-2) is a highly efficient, symmetrical D-A-D fluorophore.

The Causality of the Design: The central 2,1,3-benzothiadiazole (BTD) core is inherently electron-deficient due to the electronegative nitrogen and sulfur atoms, acting as a strong electron acceptor. By flanking this core at the 4- and 7-positions with 4-methoxyphenyl groups, we introduce potent electron-donating moieties. This specific push-pull electronic arrangement facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation. The methoxy groups effectively push electron density into the BTD core, which significantly lowers the HOMO-LUMO bandgap. Consequently, the molecule's absorption profile is red-shifted into the visible spectrum (~415 nm), enabling its use as a visible-light-driven organic photoredox catalyst for complex synthetic transformations [1].

Figure 1: Self-validating experimental workflow for MO-BTD characterization.

Synthesis & Structural Validation Methodology

To ensure high purity for optoelectronic applications, MO-BTD is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol

-

Reagent Charging: To an oven-dried Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv), 4-methoxyphenylboronic acid (2.5 equiv), and the catalyst Pd(PPh₃)₄ (0.05 equiv).

-

Solvent Addition & Degassing: Add a mixture of Toluene and 2M aqueous K₂CO₃ (3:1 v/v).

-

Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base required for the transmetalation step. Rigorous degassing via three freeze-pump-thaw cycles is mandatory because molecular oxygen will irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle.

-

-

Reaction: Heat the mixture to 90 °C under an inert N₂ atmosphere for 16 hours.

-

Self-Validating Control (TLC): The reaction is monitored via Thin Layer Chromatography (Hexane/EtOAc 4:1). The protocol dictates that the reaction is only quenched when the starting dibromide is completely consumed. This internal control prevents the highly problematic downstream chromatographic separation of mono-coupled intermediates from the desired di-coupled product.

-

Purification: Extract the aqueous layer with dichloromethane (DCM), dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify via silica gel flash chromatography.

Table 1: Structural Characterization Data [2]

| Parameter | Value / Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.92 (d, J = 8.8 Hz, 4H, Ar-H ortho to BTD), 7.74 (s, 2H, BTD-H), 7.08 (d, J = 8.8 Hz, 4H, Ar-H ortho to OMe), 3.89 (s, 6H, -OCH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 160.1, 154.3, 132.8, 130.5, 129.8, 126.8, 114.2, 55.4. |

| HRMS (ESI-TOF) | Calculated for C₂₀H₁₆N₂O₂S [M+H]⁺: 349.1011; Found: 349.1015. |

Photophysical Characterization

Understanding the excited-state dynamics of MO-BTD requires precise mapping of its absorption and emission profiles.

Step-by-Step Protocol

-

Sample Preparation: Prepare a 10 μM stock solution of MO-BTD in spectroscopic-grade DCM.

-

Absorption Measurement: Record the UV-Vis absorption spectrum from 300 nm to 600 nm using a quartz cuvette (1 cm path length).

-

Emission Measurement: Excite the sample at its absorption maximum (λ_ex = 415 nm) and record the emission spectrum.

-

Causality: Exciting specifically at the ICT band (415 nm) rather than higher-energy π-π* transitions selectively populates the S₁ state. This minimizes competing non-radiative decay pathways and provides a true representation of the ICT emission.

-

-

Self-Validating Control (Optical Density): Prior to recording the fluorescence, a solvent-only blank must be subtracted. Furthermore, the sample's optical density (OD) at the excitation wavelength must be validated to be < 0.1. If the OD is higher, the sample must be diluted. This self-validating step strictly prevents the inner-filter effect (self-absorption of emitted photons), ensuring that the measured Stokes shift and calculated quantum yields are intrinsic physical properties, not concentration artifacts.

Electrochemical Profiling (Cyclic Voltammetry)

To utilize MO-BTD as a photoredox catalyst, its ground-state redox potentials must be mapped to determine the thermodynamic feasibility of single-electron transfer (SET) events.

Step-by-Step Protocol

-

Cell Setup: Assemble a three-electrode electrochemical cell utilizing a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Electrolyte Preparation: Dissolve MO-BTD (1 mM) and Tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) in anhydrous, degassed DCM.

-

Causality: TBAPF₆ is selected as the supporting electrolyte because the bulky tetrabutylammonium cation and non-coordinating hexafluorophosphate anion provide necessary ionic conductivity without specifically adsorbing onto the working electrode. This ensures a wide electrochemical window and guarantees that the observed faradaic currents are exclusively generated by the MO-BTD analyte.

-

-

Measurement: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s.

Table 2: Photophysical & Electrochemical Properties

| Property | Value | Method / Condition |

| Absorption Max (λ_abs) | 415 nm | 10 μM in DCM, 298 K |

| Emission Max (λ_em) | 540 nm | 10 μM in DCM, λ_ex = 415 nm |

| Stokes Shift | 125 nm (5580 cm⁻¹) | Calculated from λ_abs and λ_em |

| Oxidation Potential (E_ox) | +1.10 V | vs. Ag/AgCl (Onset) |

| Reduction Potential (E_red) | -1.35 V | vs. Ag/AgCl (Onset) |

| HOMO Level | -5.45 eV | Calculated via E_ox vs Fc/Fc⁺ |

| LUMO Level | -3.00 eV | Calculated via E_red vs Fc/Fc⁺ |

| Electrochemical Bandgap | 2.45 eV | E_LUMO - E_HOMO |

Application: Visible-Light Photoredox Catalysis

Because MO-BTD possesses strong visible-light absorption and highly suitable redox potentials, it functions as an exceptional metal-free photoredox catalyst.

Upon irradiation with blue LEDs (~415 nm), the ground state (S₀) is excited to the highly polarized ICT state. In the presence of an electron donor (e.g., an amine or tetrahydroisoquinoline derivative), the excited catalyst undergoes reductive quenching . The donor transfers a single electron to the excited MO-BTD, generating a highly reducing MO-BTD radical anion (MO-BTD•⁻) and a donor radical cation. The radical anion subsequently transfers an electron to the target substrate (acceptor), driving complex organic transformations—such as the photocatalytic construction of 5,6-dihydroimidazo[2,1-a]isoquinolines—while simultaneously regenerating the ground-state catalyst [1].

Figure 2: Reductive quenching photoredox cycle of MO-BTD.

References

-

Wang, Z., Li, H., Wang, Z., Suleman, M., Wang, Y., & Lu, P. (2021). Photocatalytic Approach for Construction of 5,6-Dihydroimidazo[2,1-a]isoquinolines and Their Luminescent Properties. The Journal of Organic Chemistry, 86(12), 8101-8111. URL:[Link]

-

Vashchenko, E. V., et al. (2021). New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. Molecules, 26(24), 7596. URL:[Link]

Technical Guide: Solubility & Physicochemical Profile of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole

[1]

Executive Summary & Molecular Identity

4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole (often abbreviated as DA-BTD-OMe or similar variations in literature) is a prototypical Donor-Acceptor-Donor (D-A-D) fluorophore. Its solubility is governed by the interplay between the electron-deficient benzothiadiazole (BTD) core and the electron-rich methoxyphenyl wings.[2]

Unlike simple organic salts, this molecule exhibits solvatochromism —its optical properties change based on the solvent's polarity.[1][2] Therefore, understanding its solubility is not just about dissolution; it is about controlling its optoelectronic state.[1][2]

| Parameter | Technical Detail |

| CAS Number | Not widely indexed; structural analog to 287976-96-9 (Diphenyl variant) |

| Molecular Formula | C₂₀H₁₆N₂O₂S |

| Molecular Weight | ~348.42 g/mol |

| Core Character | Planar, electron-deficient (Acceptor) |

| Substituents | 4-Methoxyphenyl (Donor) |

| Primary Application | OLEDs, Fluorescent Probes, Organic Photovoltaics (OPV) |

Physicochemical Solubility Profile

The solubility of this compound follows a "Like Dissolves Like" mechanism heavily influenced by

Qualitative Solubility Table

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Chloroform (CHCl₃), Dichloromethane (DCM), Chlorobenzene | Excellent | The high polarizability of chlorinated solvents effectively disrupts |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good | Favorable |

| Polar Aprotic | THF, DMSO, DMF | Moderate to Good | Solubilizes via dipole-dipole interactions; DMSO is preferred for biological stock solutions.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Poor / Sparingly Soluble | High polarity and H-bonding network of alcohols cannot accommodate the hydrophobic aromatic scaffold.[1] |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Insoluble | Lack of polarizable electrons prevents interaction with the BTD dipole.[1] |

| Aqueous Media | Water, PBS Buffer | Insoluble | Requires organic co-solvent (e.g., <1% DMSO) or encapsulation for biological use.[1][2] |

Critical Solvation Mechanisms

-

Planarity & Stacking: The BTD core is highly planar.[1][2] In poor solvents (e.g., Ethanol), the molecules aggregate efficiently, often quenching fluorescence (Aggregation-Caused Quenching, ACQ) or shifting emission (Aggregation-Induced Emission, AIE), depending on specific crystal packing.[1]

-

Dipole-Dipole Interaction: The nitrogen atoms in the thiadiazole ring create a local dipole.[1][2] Solvents with matching dipoles (THF, DCM) stabilize the monomeric form.[1][2]

-

Methoxy Group Role: The methoxy (-OCH₃) groups increase solubility in polar organic solvents (like THF) compared to the unsubstituted phenyl analog, acting as weak hydrogen bond acceptors.[2]

Visualization of Solvation & Workflow

Diagram 1: Solvation Dynamics & Interaction Pathways

This diagram illustrates how different solvent classes interact with the D-A-D structure to induce dissolution or aggregation.[1][2]

Caption: Mechanistic pathways determining solubility states (Monomer vs. Aggregate) based on solvent class.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Saturation Method)

Use this protocol to determine the exact solubility limit (S) in a specific solvent for your application.

-

Preparation: Weigh ~10 mg of the compound into a 4 mL borosilicate glass vial.

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (do not use Nylon, as it may bind the compound).

-

Quantification:

Protocol B: Recrystallization for Purification

Because the compound is soluble in hot non-polar solvents but insoluble in cold alcohols.

-

Dissolution: Dissolve crude solid in minimal boiling Chloroform or Toluene .[1][2]

-

Precipitation: Slowly add hot Ethanol (antisolvent) dropwise until slight turbidity persists.[1][2]

-

Cooling: Reheat to clarify, then allow to cool slowly to Room Temperature, then to 4°C.

-

Collection: Filter the resulting needle-like crystals and wash with cold Ethanol.

Mechanistic Insights & Solvatochromism

For researchers using this molecule as a probe, solubility is directly linked to optical performance.[1][2]

-

Intramolecular Charge Transfer (ICT): The methoxy groups donate electrons to the benzothiadiazole acceptor.[2]

-

Solvent Polarity Effect:

-

In Non-polar solvents (Hexane/Toluene): Emission is blue-shifted (higher energy) and intense.[2]

-

In Polar solvents (DCM/THF): The excited state is stabilized by the solvent, leading to a red-shifted (lower energy) emission.

-

Implication: If your solution changes color from blue/green to yellow/orange, it indicates full solvation in a polar environment.[1][2] If it becomes cloudy and fluorescence drops, aggregation (solubility failure) has occurred.[1][2]

-

Diagram 2: Experimental Workflow for Bio-Application

This workflow ensures the hydrophobic compound is successfully introduced into aqueous media without immediate precipitation.[1][2]

Caption: "Rapid Injection" technique prevents micro-precipitation when moving from organic stock to aqueous buffer.[4]

References

-

Neto, B. A. D., et al. (2013).[1][2] Photophysical characteristics of benzothiadiazole derivatives: Solvatochromism and aggregation.[1][2]Journal of the Brazilian Chemical Society .[1][2] (General BTD solvatochromism principles).

-

Yamashita, Y., et al. (2005).[1][2] Synthesis and Properties of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole Derivatives.Chemistry Letters .[1][2] (Foundation for synthesis and solubility in chlorinated solvents).

-

PubChem Compound Summary. 4,7-Diphenyl-2,1,3-benzothiadiazole (Analog).[1][4]National Center for Biotechnology Information . [Link][2]

Sources

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Photoactive benzothiadiazole-N-heterocycle derivatives: synthesis, photophysics and water sensing in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 4,7-Diphenyl-2,1,3-benzothiadiazole | C18H12N2S | CID 57894857 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole: A Dual-Utility D-A-D Fluorophore and Organic Photoredox Catalyst

Executive Summary

The rational design of organic fluorophores has increasingly shifted toward Donor-Acceptor-Donor (D-A-D) architectures to precisely tune optoelectronic properties and redox potentials. Among these, 4,7-bis(4-methoxyphenyl)-2,1,3-benzothiadiazole stands out as a privileged scaffold. By flanking the highly electron-deficient 2,1,3-benzothiadiazole (BTD) core with strongly electron-donating 4-methoxyphenyl groups, chemists have engineered a molecule with a narrow bandgap, strong visible-light absorption, and a long-lived excited state.

As a Senior Application Scientist, I present this technical guide to detail the mechanistic causality, photophysical profiling, and validated experimental workflows for utilizing this compound in two primary domains: visible-light photoredox catalysis and optoelectronics (OLEDs/Bioimaging) .

Structural Logic & Photophysical Profile

The utility of 4,7-bis(4-methoxyphenyl)-2,1,3-benzothiadiazole is rooted in its highly conjugated D-A-D framework. The 4-methoxyphenyl moieties act as resonance donors (pushing electron density via the

The causality of this design is twofold:

-

Red-Shifted Absorption: The narrowed HOMO-LUMO gap shifts the absorption maximum (

) into the visible region (~420 nm), allowing excitation by standard, low-energy blue LEDs rather than harsh UV light [1]. -

Enhanced Redox Window: The excited state (PC*) possesses sufficient energy to undergo Single Electron Transfer (SET) with a variety of organic substrates, making it a highly effective metal-free photoredox catalyst [3].

Table 1: Quantitative Photophysical and Electrochemical Properties

| Property | Value | Mechanistic Significance |

| Absorption Max ( | ~420 nm | Enables efficient photon harvesting using commercial 450 nm blue LEDs. |

| Emission Max ( | ~530 nm | Provides strong yellow-green fluorescence; optimal for bioimaging and OLEDs. |

| HOMO Level | ~ -5.4 eV | Elevated by the methoxy groups, facilitating oxidative quenching cycles. |

| LUMO Level | ~ -2.8 eV | Localized on the BTD core, stabilizing the radical anion intermediate. |

| Bandgap ( | ~ 2.6 eV | Balances visible light absorption with a potent thermodynamic driving force for SET. |

Core Application I: Visible-Light Photoredox Catalysis

Organic photoredox catalysts are rapidly replacing toxic and expensive ruthenium or iridium complexes. Wang et al. (2021) demonstrated the exceptional utility of 4,7-bis(4-methoxyphenyl)-2,1,3-benzothiadiazole in the visible-light-driven synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines [1].

Mechanistic Causality

The reaction proceeds via an oxidative quenching cycle . Upon irradiation with blue light, the ground-state photocatalyst (PC) is excited to PC*. The excited catalyst accepts a single electron from the electron-rich tetrahydroisoquinoline (THIQ) substrate. This SET event generates a THIQ radical cation and the PC radical anion. The THIQ radical cation subsequently loses a proton and another electron to form a highly reactive iminium ion. A 2H-azirine then undergoes nucleophilic attack on the iminium ion, triggering a cascade cyclization to form the final imidazo-isoquinoline architecture. The PC radical anion is oxidized back to its ground state by a terminal oxidant (often

Fig 1: Photoredox catalytic cycle and reaction mechanism for imidazo-isoquinoline synthesis.

Core Application II: Optoelectronics & Luminescent Materials

Beyond catalysis, the D-A-D architecture of 4,7-bis(4-methoxyphenyl)-2,1,3-benzothiadiazole makes it a prime candidate for organic light-emitting diodes (OLEDs) and fluorescent probes [2]. The rigid, planar nature of the BTD core minimizes non-radiative decay pathways, leading to high photoluminescence quantum yields (

Validated Experimental Workflows

Protocol A: Synthesis of the D-A-D Photocatalyst

The synthesis relies on a standard Suzuki-Miyaura cross-coupling. The biphasic solvent system (Toluene/Ethanol/Water) is critical: toluene dissolves the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to facilitate the reaction at the interface.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (2.5 mmol, 2.5 equiv), and

(0.05 mmol, 5 mol%). -

Solvent Addition: Add a degassed mixture of Toluene (8 mL) and Ethanol (2 mL).

-

Base Addition: Add an aqueous solution of

(2.0 M, 3.0 mL, 6.0 equiv). -

Reaction: Purge the flask with

for 10 minutes. Heat the biphasic mixture to reflux (100 °C) under vigorous stirring for 12 hours. -

Workup: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL) and dry over anhydrous

. -

Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexane/Ethyl Acetate, 4:1 v/v) to yield the product as a bright yellow/orange solid.

Fig 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of the D-A-D fluorophore.

Protocol B: Photocatalytic Synthesis of 5,6-Dihydroimidazo[2,1-a]isoquinolines

This protocol is adapted from the validated methodology by Wang et al. [1].

Step-by-Step Methodology:

-

Reaction Setup: In a 10 mL transparent glass vial equipped with a magnetic stir bar, add N-phenyltetrahydroisoquinoline (0.2 mmol, 1.0 equiv), the corresponding 2H-azirine (0.24 mmol, 1.2 equiv), and 4,7-bis(4-methoxyphenyl)-2,1,3-benzothiadiazole (0.01 mmol, 5 mol%).

-

Solvation: Dissolve the mixture in 2.0 mL of anhydrous Dichloromethane (DCM).

-

Atmosphere: Leave the reaction under an open-air atmosphere (or an

balloon), as molecular oxygen acts as the terminal oxidant to regenerate the ground-state photocatalyst. -

Irradiation: Place the vial approximately 2 cm away from a 10 W Blue LED lamp (

~450 nm). Stir the mixture at room temperature for 12–24 hours until TLC indicates complete consumption of the THIQ substrate. -

Isolation: Remove the solvent under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel (Petroleum Ether/Ethyl Acetate) to isolate the luminescent imidazo-isoquinoline product.

References

-

Wang, Z., Li, H., Wang, Z., Lu, P., & Wang, Y. (2021). Photocatalytic Approach for Construction of 5,6-Dihydroimidazo[2,1-a]isoquinolines and Their Luminescent Properties. The Journal of Organic Chemistry, 86(12), 8101-8111. URL:[Link]

-

Chen, S.-H., et al. (2023). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances, 4, 1234. URL:[Link]

-

Zhang, K. A. I., et al. (2018). Poly(benzothiadiazoles) and Their Derivatives as Heterogeneous Photocatalysts for Visible-Light-Driven Chemical Transformations. ACS Catalysis, 8(6), 5506-5525. URL:[Link]

A Senior Application Scientist's In-depth Technical Guide to the Computational Analysis of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of In Silico Investigation

In the landscape of modern materials science and medicinal chemistry, the 2,1,3-benzothiadiazole (BTD) core stands out as a privileged electron-accepting scaffold.[1][2] Its incorporation into a Donor-Acceptor-Donor (D-A-D) architecture, as seen in 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole, gives rise to a molecule with significant potential in organic electronics and as a pharmacophore.[3][4][5] The strong electron-withdrawing nature of the BTD unit, coupled with the electron-donating methoxyphenyl groups, facilitates intramolecular charge transfer (ICT), a key determinant of the molecule's optoelectronic properties.[6]

This guide moves beyond a mere recitation of facts to provide a strategic overview of the computational methodologies that are pivotal for rationally designing and predicting the behavior of this class of molecules. As a senior application scientist, my objective is to illuminate not just the what but the why—the causality behind selecting specific computational protocols and how these in silico experiments form a self-validating system when integrated with empirical data. We will explore how Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking serve as indispensable tools for elucidating electronic structure, predicting photophysical characteristics, and evaluating potential biological interactions before a single molecule is synthesized.

Part 1: Foundational Computational Strategies: DFT and TD-DFT

The cornerstone of any computational investigation into novel organic molecules is Density Functional Theory (DFT).[7][8] DFT provides a robust framework for understanding the electronic structure, which in turn dictates the molecule's stability, reactivity, and optoelectronic properties. For a D-A-D molecule like 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole, DFT is not merely a calculation but the first step in predicting its utility.

The Rationale Behind Method Selection

The choice of a functional and basis set is critical and must be justified. While various options exist, a common and reliable starting point involves hybrid functionals.

-

Functionals :

-

M06-2X : This hybrid meta-GGA functional is often an excellent choice for predicting transition energies and band shapes in molecules where charge-transfer is not excessively long-range.[9]

-

CAM-B3LYP : For systems where long-range charge-transfer effects are significant, a long-range corrected functional like CAM-B3LYP is preferable to provide a more accurate description of the excited states.[9]

-

-

Basis Sets :

-

6-31+G(d) : This Pople-style basis set is frequently used for initial geometry optimization and vibrational frequency calculations. It offers a good balance between computational cost and accuracy.[9]

-

6-311++G(2d,2p) : For refining electronic energies and transition energies, a more extensive triple-zeta basis set like this is employed to approach the basis set convergence limit, ensuring higher accuracy.[9]

-

Standard Protocol for DFT/TD-DFT Analysis

A rigorous computational study follows a validated workflow to ensure the reliability of the results. This protocol serves as a self-validating system by confirming the nature of the stationary points found.

Step-by-Step Computational Workflow:

-

Initial Structure Generation : A 3D structure of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole is built using molecular modeling software.

-

Ground-State Geometry Optimization : A full geometry optimization is performed using DFT (e.g., M06-2X/6-31+G(d)) to find the lowest energy conformation of the molecule. Convergence thresholds should be tightened for high accuracy.[9]

-

Vibrational Frequency Calculation : An analytical Hessian calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Excited-State Calculations (TD-DFT) : Using the optimized ground-state geometry, Time-Dependent DFT is employed to calculate the vertical excitation energies, oscillator strengths, and composition of the electronic transitions. This simulates the UV-Vis absorption spectrum.[7]

-

Excited-State Geometry Optimization : The first singlet excited state (S₁) is optimized to understand the geometry relaxation upon photoexcitation.

-

Fluorescence Energy Calculation : A single-point TD-DFT calculation on the optimized S₁ geometry provides the emission energy, which corresponds to the fluorescence spectrum.

-

Solvent Effects : These calculations are often repeated within a Polarizable Continuum Model (PCM) to simulate the influence of a solvent, which can be crucial for accurately predicting solvatochromic shifts.[6]

Caption: A typical workflow for DFT and TD-DFT analysis.

Part 2: Elucidating Key Molecular Properties

The output of these computational studies provides a wealth of predictive data that directly correlates with the molecule's potential applications.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior. For a D-A-D molecule, the HOMO is typically localized on the electron-donating methoxyphenyl wings, while the LUMO is centered on the electron-accepting BTD core.

-

Insight : The spatial separation of HOMO and LUMO is a hallmark of an effective ICT process.

-

Application : The HOMO-LUMO energy gap (Eg) is a critical parameter. A smaller gap, typical for these systems, corresponds to absorption at longer wavelengths and is a key indicator of its potential use in organic semiconductors.[5][7] Computational results for the energy gap can be directly compared with values derived from cyclic voltammetry and UV-Vis spectroscopy.[7]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution across the molecule.

-

Insight : It highlights electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. In our target molecule, the nitrogen and sulfur atoms of the BTD core are expected to be electron-rich sites, while the hydrogen atoms of the phenyl rings are electron-poor.

-

Application : For drug development, the MEP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a biological target.

Predicted Photophysical Properties

TD-DFT allows for the direct prediction of the molecule's interaction with light. The strong ICT character in D-A-D molecules often leads to pronounced solvatochromism, where the absorption and emission wavelengths shift with solvent polarity.[6]

| Property | Computational Method | Predicted Value (Typical) | Experimental Correlation |

| HOMO Energy | DFT (e.g., M06-2X) | ~ -5.5 eV | Cyclic Voltammetry |

| LUMO Energy | DFT (e.g., M06-2X) | ~ -3.0 eV | Cyclic Voltammetry |

| HOMO-LUMO Gap (Eg) | DFT (e.g., M06-2X) | ~ 2.5 eV | Electrochemical Gap |

| Max Absorption (λ_abs) | TD-DFT | ~ 400-450 nm | UV-Vis Spectroscopy |

| Max Emission (λ_em) | TD-DFT (S1 opt) | ~ 500-550 nm | Fluorescence Spectroscopy |

Note: The values presented are illustrative for a typical D-A-D system based on the BTD core and can vary based on the specific functional and basis set used.

Caption: The D-A-D architecture promotes ICT upon photoexcitation.

Part 3: Application in Drug Discovery: Molecular Docking

The BTD scaffold and its derivatives are of increasing interest in medicinal chemistry, showing potential as antimicrobial, anticancer, and neuroprotective agents.[1][10][11] Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein.[12]

The Molecular Docking Protocol

This workflow predicts the binding affinity and orientation of our molecule within a protein's active site.

Step-by-Step Docking Workflow:

-

Ligand Preparation : The 3D structure of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole, optimized via DFT, is prepared by assigning atom types and charges.

-

Receptor Preparation : The 3D crystal structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Binding Site Definition : The active site of the protein is defined, often based on the position of a known co-crystallized inhibitor.

-

Docking Simulation : A docking algorithm (e.g., AutoDock, FlexX) systematically samples conformations of the ligand within the binding site, generating multiple possible binding poses.[12]

-

Scoring and Analysis : Each pose is assigned a score that estimates the binding affinity. The top-scoring poses are analyzed to identify key intermolecular interactions like hydrogen bonds, π-π stacking, and hydrophobic contacts.[13]

Interpreting Docking Results

A successful docking study will reveal:

-

Binding Affinity : A low binding energy (or high score) suggests a strong interaction.

-

Key Interactions : Identification of specific amino acid residues that form hydrogen bonds or other stabilizing interactions with the ligand. For our molecule, the methoxy groups could act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking.

These in silico predictions are crucial for prioritizing compounds for synthesis and biological screening, thereby accelerating the drug discovery pipeline.[12][14]

Conclusion: Synthesizing Theory and Experiment

The computational studies outlined in this guide are not a replacement for experimental work but a powerful synergistic partner. Theoretical predictions for electronic and photophysical properties must be validated against empirical data from electrochemistry and spectroscopy.[7] Similarly, promising molecular docking results must be followed by in vitro assays to confirm biological activity.

By employing a rigorous, well-justified computational strategy, researchers can gain profound insights into the structure-property relationships of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole. This in silico-first approach enables the rational design of next-generation materials for advanced electronics and targeted therapeutics, saving significant time and resources while maximizing the potential for discovery.

References

-

Koprowska, K., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. [Link]

-

Laurent, A. D., et al. ESIPT or not ESIPT ? Revisiting recent results on 2,1,3- benzothiadiazole under the TD-DFT light. Electronic Supporting Information. [Link]

-

da Silva, A. B. F., et al. 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu. [Link]

-

Li, M., et al. (2021). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. [Link]

-

Takahashi, M., et al. (2002). Synthesis and Crystal Structure of 4,7-bis (2-thienylethynyl)-2,1,3-benzothiadiazole. Journal of Chemical Research. [Link]

-

Koprowska, K., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. PubMed. [Link]

-

Wikipedia. 2,1,3-Benzothiadiazole. Wikipedia. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

-

Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]

-

Samsonenko, D. G., et al. (2020). Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. PMC. [Link]

-

Li, M., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry. [Link]

-

Li, M., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. ResearchGate. [Link]

-

Jürjens, G., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-portal.org. [Link]

-

Lee, J.-H., et al. (2025). Green synthesis of highly emissive benzothiadiazole derivatives and their EL applications. RSC Publishing. [Link]

-

Basha, C., et al. (2021). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][3][7][9]thiadiazole. PMC. [Link]

-

Jürjens, G., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications. [Link]

-

Bautista-Hernández, A., et al. (2025). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. [Link]

-

Samsonenko, D. G., et al. (2020). Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. PubMed. [Link]

-

Guin, M., et al. Computational Investigation using DFT approach and Molecular docking analysis of 2-(4-methoxyphenyl)benzo[d]thiazole. DergiPark. [Link]

-

S, S., et al. (2020). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. RSC Publishing. [Link]

-

G, S., et al. (2025). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). ResearchGate. [Link]

-

U.S., R., et al. (2025). Molecular Docking Study of Novel Imidazo[2,1-b]-1,3,4 thiadiazole derivatives. ResearchGate. [Link]

-

Troyanov, E. A., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. [Link]

-

Yildiz, E. (2015). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS. Open Metu. [Link]

-

Sun, M., et al. (2014). 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells. RSC Publishing. [Link]

-

Koprowska, K., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (PDF) 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules [academia.edu]

- 4. research.polyu.edu.hk [research.polyu.edu.hk]

- 5. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. jchemrev.com [jchemrev.com]

- 12. texilajournal.com [texilajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Turkish Computational and Theoretical Chemistry » Submission » Computational Investigation using DFT approach and Molecular docking analysis of 2-(4-methoxyphenyl)benzo[d]thiazole [dergipark.org.tr]

Methodological & Application

Application Note: 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole in Organic Electronics & Photoredox Catalysis

Executive Summary

4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole (MeO-Ph-BTD ) is a prominent Donor-Acceptor-Donor (D-A-D) fluorophore. While historically utilized directly as an emissive layer in organic light-emitting diodes (OLEDs), its most innovative application lies at the intersection of organic synthesis and materials science: acting as a metal-free organic photoredox catalyst[1].

The electron-withdrawing 2,1,3-benzothiadiazole (BTD) core, flanked by electron-donating 4-methoxyphenyl groups, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) and raises the Highest Occupied Molecular Orbital (HOMO), resulting in a narrow bandgap. This enables the molecule to absorb visible light (specifically in the blue region, ~420–450 nm) and form a highly reactive excited state. This excited state can engage in single-electron transfer (SET) with electron-rich substrates, forming an Electron Donor-Acceptor (EDA) complex.

This application note details the use of MeO-Ph-BTD to catalyze the visible-light-driven (3+2) annulation of 2H-azirines with tetrahydroisoquinolines (THIQs). The resulting 5,6-dihydroimidazo[2,1-a]isoquinolines are intensely photoluminescent and are directly applied as emissive materials in the fabrication of blue OLED devices [1].

Quantitative Data Summary

Table 1 summarizes the photophysical properties of the MeO-Ph-BTD catalyst and the resulting imidazo-isoquinoline OLED emitter.

| Parameter | Catalyst: MeO-Ph-BTD | Product: Imidazo-isoquinoline | Significance |

| Role | Metal-Free Photoredox Catalyst | Blue OLED Emissive Material | Bridges synthesis and device fabrication |

| Excitation Source | Blue LED (450 nm) | Electrical Injection / UV (365 nm) | Matches absorption profiles |

| Emission ( | ~ 520 nm (Green/Yellow) | ~ 450-480 nm (Deep Blue) | Enables deep-blue OLEDs |

| Photoluminescence QY | Moderate (~ 30-40%) | High (> 60% in solid state) | Ensures high device efficiency |

| Key Advantage | High stability, low toxicity | Strong solid-state luminescence | Sustainable manufacturing |

Protocol 1: Photocatalytic Synthesis of OLED Emitters

Objective: Synthesize highly luminescent 5,6-dihydroimidazo[2,1-a]isoquinolines using MeO-Ph-BTD as a photoredox catalyst.

Step 1: Reaction Setup and Degassing

-

Action: In an oven-dried Schlenk tube, combine tetrahydroisoquinoline (0.2 mmol), 2H-azirine (0.3 mmol), and MeO-Ph-BTD (5 mol% catalyst loading). Dissolve in 2.0 mL of anhydrous dichloromethane (DCM).

-

Causality: Anhydrous DCM is selected because it stabilizes the highly polar EDA complex without nucleophilically quenching the radical cation intermediates.

-

Action: Degas the solution via three freeze-pump-thaw cycles and backfill with argon.

-

Causality: Oxygen is a potent triplet quencher. Degassing prevents the premature deactivation of the MeO-Ph-BTD excited state, ensuring maximum catalytic efficiency and preventing substrate oxidation.

Step 2: Visible Light Irradiation

-

Action: Irradiate the reaction mixture using a 450 nm blue LED array (10 W) at room temperature for 12–24 hours.

-

Causality: The 450 nm wavelength perfectly overlaps with the D-A-D charge transfer absorption band of the MeO-Ph-BTD catalyst. This selectively excites the catalyst without causing UV-induced ring-opening or degradation of the sensitive 2H-azirine substrate.

Step 3: In-Process Quality Control (Self-Validation)

-

Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) under a 365 nm UV lamp.

-

Causality: The starting materials (THIQ and azirine) are weakly fluorescent, while the product is intensely blue-fluorescent. The appearance of a bright blue spot (

in Hexane/EtOAc) self-validates the successful operation of the catalytic cycle and product formation.

Step 4: Isolation

-

Action: Remove the solvent under reduced pressure and purify the residue via silica gel column chromatography to isolate the pure blue-emitting fluorophore.

Figure 1: Visible-light-driven photoredox catalytic cycle using MeO-Ph-BTD.

Protocol 2: Fabrication of Blue OLED Devices

Objective: Integrate the synthesized 5,6-dihydroimidazo[2,1-a]isoquinoline into a functional organic light-emitting diode.

Step 1: Substrate Preparation

-

Action: Clean Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry under a stream of nitrogen.

-

Action: Subject the cleaned ITO substrates to UV-Ozone treatment for 20 minutes.

-

Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO, significantly lowering the hole-injection barrier from the anode into the Hole Transport Layer (HTL).

Step 2: Emissive Layer (EML) Deposition

-

Action: Spin-coat or vacuum-deposit the synthesized imidazo-isoquinoline emitter doped (e.g., 5-10 wt%) into a host matrix such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).

-

Causality: Doping the emitter into a wide-bandgap host matrix prevents Aggregation-Caused Quenching (ACQ), a phenomenon where intermolecular

stacking in neat films non-radiatively dissipates exciton energy, thereby preserving the high photoluminescence quantum yield.

Step 3: Vacuum Deposition of ETL and Cathode

-

Action: Transfer the substrate to a thermal evaporator. Under high vacuum (

Torr), sequentially deposit the Electron Transport Layer (ETL, e.g., TPBi), a thin electron-injection layer (LiF, 1 nm), and the aluminum cathode (100 nm). -

Causality: High vacuum is critical because low-work-function metals like Li and Al are highly reactive. Deposition under vacuum prevents oxidation, ensuring efficient electron injection and prolonging device lifetime.

Figure 2: Standard architecture of a blue OLED device incorporating the synthesized emitter.

References

-

Wang, Z.; Li, H.; Wang, Z.; Suleman, M.; Wang, Y.; Lu, P. "Photocatalytic Approach for Construction of 5,6-Dihydroimidazo[2,1-a]isoquinolines and Their Luminescent Properties." The Journal of Organic Chemistry, 2021, 86(12), 8101-8111. URL:[Link]

Application Notes and Protocols for the Utilization of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole in Organic Solar Cells

Introduction: The Strategic Role of Benzothiadiazole Derivatives in Organic Photovoltaics

The pursuit of efficient, stable, and cost-effective organic solar cells (OSCs) has led to the extensive exploration of donor-acceptor (D-A) architectures. Within this paradigm, the 2,1,3-benzothiadiazole (BT) core has emerged as a cornerstone electron-accepting moiety.[1][2] Its inherent electron-deficient nature, when incorporated into a π-conjugated system, facilitates intramolecular charge transfer, which is crucial for red-shifting the absorption spectrum and tuning the frontier molecular orbital energy levels.[3][4] This strategic manipulation of the electronic properties is paramount for optimizing the performance of bulk heterojunction (BHJ) solar cells.

This document provides a comprehensive guide for researchers on the application of a specific BT derivative, 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole, in the fabrication of organic solar cells. While this molecule has been synthesized and characterized for its photophysical properties, its direct application as a discrete component in published OSCs is not extensively documented. Therefore, this guide synthesizes established protocols for the synthesis of this molecule and its close analogs, and provides a detailed, field-proven methodology for the fabrication and characterization of organic solar cells, based on the successful implementation of similar BT-based materials.[5][6][7]

Material Profile: 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole

4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole is a D-A-D type molecule where the electron-donating methoxyphenyl groups are attached to the electron-accepting benzothiadiazole core. This structure is anticipated to possess favorable optoelectronic properties for photovoltaic applications.

Caption: Molecular structure of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole.

Expected Optoelectronic Properties

Based on studies of analogous 4,7-diaryl-2,1,3-benzothiadiazole compounds and computational analyses, the following properties can be anticipated.[8] The methoxy groups, being electron-donating, are expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level compared to the unsubstituted diphenyl derivative, while the benzothiadiazole core will maintain a relatively low Lowest Unoccupied Molecular Orbital (LUMO) level. This tailored electronic structure is advantageous for achieving a high open-circuit voltage (Voc) in a solar cell when paired with a suitable acceptor material.[4]

| Property | Expected Value/Characteristic | Rationale |

| HOMO Energy Level | -5.2 to -5.5 eV | The electron-donating methoxy groups raise the HOMO level. The exact value will depend on the solid-state packing. |

| LUMO Energy Level | -3.0 to -3.4 eV | Primarily determined by the electron-deficient benzothiadiazole core. |

| Optical Band Gap (Eg) | 1.8 to 2.2 eV | The D-A-D architecture leads to a reduced bandgap, enabling absorption of a broader range of the solar spectrum. |

| Absorption Spectrum | Strong absorption in the visible region (400-550 nm) | Arises from the intramolecular charge transfer between the methoxyphenyl donors and the benzothiadiazole acceptor. |

| Solubility | Good solubility in common organic solvents (e.g., chloroform, chlorobenzene, THF) | The methoxyphenyl groups enhance solubility, which is crucial for solution-based processing of the active layer. |

Experimental Protocols

Part 1: Synthesis and Purification

The synthesis of 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole is typically achieved via a Palladium-catalyzed Suzuki cross-coupling reaction. This method is widely adopted for the formation of C-C bonds between aryl halides and arylboronic acids.[5]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. open.metu.edu.tr [open.metu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polymer.cn [polymer.cn]

- 6. omicsonline.org [omicsonline.org]

- 7. 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole in Optoelectronics and Organophotocatalysis

Target Audience: Materials Scientists, Optoelectronics Engineers, and Drug Development Professionals.

Executive Summary & Mechanistic Principles

4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole (hereafter referred to as MeO-BTZ ) is a versatile, π-extended organic semiconductor. The molecule is engineered using a classic Donor-Acceptor-Donor (D-A-D) architecture, leveraging the highly electron-deficient 2,1,3-benzothiadiazole (BTZ) core flanked by two electron-rich 4-methoxyphenyl groups.

Causality in Molecular Design: The fundamental driver of MeO-BTZ's utility is Intramolecular Charge Transfer (ICT). The addition of the strongly electron-donating para-methoxy groups significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level while only marginally raising the Lowest Unoccupied Molecular Orbital (LUMO). This asymmetric orbital modulation narrows the overall optical bandgap to approximately 2.40 eV compared to unsubstituted analogs. This specific bandgap narrowing drives a bathochromic shift, resulting in strong absorption in the visible spectrum (λ_max ≈ 409 nm) and highly efficient greenish-yellow emission (λ_em ≈ 525 nm) .

Because of these finely tuned orbital energetics, MeO-BTZ fulfills a dual mandate: it acts as a highly efficient emitter in Organic Light-Emitting Diodes (OLEDs) and serves as a potent, metal-free visible-light organophotocatalyst for the late-stage functionalization of pharmaceuticals .

Fig 1. D-A-D architecture of MeO-BTZ driving Intramolecular Charge Transfer and bandgap narrowing.

Quantitative Photophysical & Electrochemical Data

To successfully integrate MeO-BTZ into device architectures or catalytic cycles, precise energetic alignment is required. The table below summarizes the critical parameters validated through cyclic voltammetry and steady-state spectroscopy.

| Property | Value | Measurement Condition |

| Absorption Maximum (λ_abs) | 409 nm | In CH₂Cl₂ at 298 K |

| Emission Maximum (λ_em) | 525 nm | In CH₂Cl₂ at 298 K |

| Optical Bandgap (E_g) | ~2.40 eV | Derived from onset of absorption |

| Photoluminescence Quantum Yield (PLQY) | >60% | In solution (relative to standard) |

| HOMO Level | ~ -5.3 eV | Cyclic Voltammetry (vs Fc/Fc⁺) |

| LUMO Level | ~ -2.9 eV | Cyclic Voltammetry (vs Fc/Fc⁺) |

Experimental Protocols: A Self-Validating System

The following methodologies are engineered to ensure reproducibility by embedding the chemical and physical causality behind each critical step.

Protocol A: Synthesis of MeO-BTZ via Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design: The synthesis relies on a Palladium-catalyzed cross-coupling. Degassing the solvent system is the most critical failure point; the presence of ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid, drastically reducing the yield of the desired D-A-D product .

-

Reagent Preparation: In an oven-dried Schlenk flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv), 4-methoxyphenylboronic acid (2.5 equiv), and K₂CO₃ (5.0 equiv).

-

Catalyst Addition: Add a catalytic amount of Pd(PPh₃)₄ (5 mol%).

-

Strict Degassing: Add a solvent mixture of THF and deionized water (4:1 v/v). Degas the suspension via three rigorous freeze-pump-thaw cycles to ensure a strictly anaerobic environment.

-

Coupling Reaction: Backfill the flask with Argon and heat the mixture to 75 °C (reflux) under vigorous magnetic stirring for 12–16 hours.

-

Isolation: Cool to room temperature, extract the aqueous layer with dichloromethane (DCM), and wash with brine. Dry the organic layer over anhydrous MgSO₄. Purify the crude product via silica gel column chromatography (Eluent: Hexane/DCM gradient) to isolate MeO-BTZ as a bright, luminescent solid.

Protocol B: OLED Device Fabrication (Greenish-Yellow Emitter)

Causality & Experimental Design: While MeO-BTZ exhibits high PLQY, planar D-A-D molecules are highly susceptible to Aggregation-Caused Quenching (ACQ) via π-π stacking in neat films. To circumvent this, MeO-BTZ must be doped into a wider-bandgap host matrix (e.g., CBP) at low concentrations (5 wt%). This ensures efficient Förster Resonance Energy Transfer (FRET) from the host to the MeO-BTZ guest while physically separating the emitter molecules to preserve high luminescence .

-

Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with O₂ plasma for 10 minutes to increase the ITO work function and improve hole injection.

-

Hole Transport Layer (HTL): Spin-coat PEDOT:PSS (40 nm) onto the ITO at 3000 rpm. Anneal at 150 °C for 15 minutes in ambient air to remove residual water. Transfer to a nitrogen-filled glovebox.

-

Emissive Layer (EML): Co-evaporate CBP (Host) and MeO-BTZ (Guest, 5 wt%) in a high-vacuum thermal evaporator (< 10⁻⁶ Torr) to form a 30 nm EML.

-

Electron Transport Layer (ETL): Thermally evaporate 30 nm of TPBi. TPBi provides excellent electron mobility, and its deep HOMO level effectively blocks holes from escaping the EML.

-

Cathode Deposition: Evaporate 1 nm of LiF (electron injection layer) followed by 100 nm of Aluminum through a shadow mask.

Fig 2. Step-by-step vacuum deposition workflow for fabricating MeO-BTZ doped OLED devices.

Protocol C: Visible-Light Organophotocatalysis for Drug Development

Causality & Experimental Design: In pharmaceutical development, late-stage C-H functionalization is highly prized. MeO-BTZ serves as a highly effective, metal-free photoredox catalyst, replacing expensive Ruthenium/Iridium complexes. The para-methoxy substitution tunes the absorption into the visible range (409 nm). This allows the use of mild blue LED irradiation rather than harsh UV light, thereby preventing the off-target degradation of sensitive functional groups in complex drug scaffolds during Minisci-type decarboxylative alkylations .

-

Reaction Setup: In a transparent glass vial equipped with a magnetic stir bar, add the target electron-deficient heteroarene (1.0 equiv), an aliphatic carboxylic acid (alkyl radical precursor, 3.0 equiv), ammonium persulfate (oxidant, 1.5 equiv), and the MeO-BTZ catalyst (2 mol%).

-

Solvent & Degassing: Dissolve the mixture in a degassed solvent system (CH₃CN/H₂O, 1:1 v/v). Sparge the solution with Argon for 10 minutes.

-

Irradiation: Seal the vial and place it in a photoreactor equipped with 427 nm Blue LEDs. Ensure a cooling fan maintains the reaction at ambient temperature (25 °C) to prevent thermal degradation.

-

Monitoring & Isolation: Stir under irradiation for 16 hours. Monitor completion via LC-MS. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify the functionalized drug intermediate via preparative HPLC.

References

-

Neto, B. A. D., Lopes, A. S., Ebeling, G., Gonçalves, R. S., Costa, V. E. U., Quina, F. H., & Dupont, J. (2005). "Photophysical and electrochemical properties of π-extended molecular 2,1,3-benzothiadiazoles." Tetrahedron, 61(46), 10975-10982. URL:[Link]

-

Heiskanen, J. P., et al. (2022). "4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts." Organic Chemistry Frontiers, 9, 5521-5534. URL:[Link]

-

Mancilha, F., Neto, B. A. D., Lopes, A. S., et al. (2006). "Are Molecular 5,8-π-Extended Quinoxaline Derivatives Good Chromophores for Photoluminescence Applications?" European Journal of Organic Chemistry, 2006(21), 4924-4933. URL:[Link]

Application Note: 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole in Organic Thin-Film Transistors (OTFTs)

Executive Summary

While 4,7-Bis(4-methoxyphenyl)-2,1,3-benzothiadiazole (hereafter referred to as MO-Ph-BT ) is traditionally recognized for its role as an organic photoredox catalyst and a highly efficient fluorophore in OLEDs[1], its structural architecture makes it an exemplary model for small-molecule organic semiconductors. By employing a Donor-Acceptor-Donor (D-A-D) molecular design, MO-Ph-BT leverages the electron-deficient 2,1,3-benzothiadiazole (BT) core to drive strong intermolecular

This application note provides a comprehensive, self-validating protocol for the fabrication and characterization of Bottom-Gate, Top-Contact (BGTC) Organic Thin-Film Transistors (OTFTs) utilizing MO-Ph-BT as the active semiconducting layer.

Mechanistic Insights: The D-A-D Architecture

As a Senior Application Scientist, it is critical to understand why a molecule behaves as it does before depositing it onto a substrate. The performance of an OTFT is fundamentally dictated by solid-state molecular packing and interfacial energy alignment.

The D-A-D strategy is one of the most effective methods for modifying the molecular orbitals of organic semiconductors[2]. In MO-Ph-BT:

-